molecular formula C19H20ClFN4O2 B10984535 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10984535
M. Wt: 390.8 g/mol
InChI Key: QYNHDVSZVSSUKO-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a chlorophenyl group, a fluorophenyl group, and a carboxamide group, making it a highly functionalized molecule. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 3-chlorobenzyl chloride in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction, where the intermediate product reacts with 2-fluoroaniline.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, such as receptors or enzymes.

    Biology: Research on the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.

    Industry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-chlorophenyl)-N-(2-((2-bromophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide
  • **4-(3-chlorophenyl)-N-(2-((2-chlorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide
  • **4-(3-chlorophenyl)-N-(2-((2-iodophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Uniqueness

4-(3-chlorophenyl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C19H20ClFN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(2-fluoroanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19(27)22-13-18(26)23-17-7-2-1-6-16(17)21/h1-7,12H,8-11,13H2,(H,22,27)(H,23,26)

InChI Key

QYNHDVSZVSSUKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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